molecular formula C10H16N2O B13627470 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13627470
M. Wt: 180.25 g/mol
InChI Key: XLJLCGLHEUFHQB-UHFFFAOYSA-N
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Description

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde is an organic compound with a unique structure that includes a pyrazole ring substituted with a methyl group and a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with pentan-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in acetic acid.

Major Products Formed

    Oxidation: 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrazole ring may also interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-methyl-3-pentanol: Contains a similar pentan-3-yl group but lacks the pyrazole ring.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-methyl-1-pentan-3-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H16N2O/c1-4-10(5-2)12-6-9(7-13)8(3)11-12/h6-7,10H,4-5H2,1-3H3

InChI Key

XLJLCGLHEUFHQB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C=C(C(=N1)C)C=O

Origin of Product

United States

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